molecular formula C4H6N2OS B1330103 2-amino-5-methyl-1,3-thiazol-4(5H)-one CAS No. 3805-14-9

2-amino-5-methyl-1,3-thiazol-4(5H)-one

Cat. No.: B1330103
CAS No.: 3805-14-9
M. Wt: 130.17 g/mol
InChI Key: KFQICKLJAUSMRR-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-1,3-thiazol-4(5H)-one is a heterocyclic compound featuring a thiazole core

Synthetic Routes and Reaction Conditions:

    Condensation of Thiourea and Alpha-Halo Ketone: One common method involves the condensation of thiourea with an alpha-halo ketone.

    Robinson-Gabriel Synthesis: Another method involves the reaction of a 2-acylamino-ketone with phosphorus pentasulfide.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale adaptations of the synthetic routes mentioned above. These methods are optimized for yield, purity, and cost-effectiveness.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

2-Amino-5-methyl-1,3-thiazol-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-amino-5-methyl-1,3-thiazol-4(5H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-imino-5-methyl-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h2H,1H3,(H2,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQICKLJAUSMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=N)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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